physicochemical properties of 1-(3,4-Dimethylphenyl)ethanamine
physicochemical properties of 1-(3,4-Dimethylphenyl)ethanamine
An In-depth Technical Guide to the Physicochemical Properties of 1-(3,4-Dimethylphenyl)ethanamine
Abstract
This technical guide provides a comprehensive analysis of the core (CAS: 91251-29-5), a primary amine with potential applications as a building block in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both established data and predictive insights where experimental values are not publicly available. We delve into the structural, spectroscopic, and thermodynamic characteristics of the molecule, explaining the causality behind experimental choices and providing detailed, field-proven protocols for its analysis. The guide emphasizes scientific integrity through self-validating methodologies and authoritative grounding with comprehensive references.
Introduction and Molecular Identity
1-(3,4-Dimethylphenyl)ethanamine is a substituted phenethylamine derivative. Its structure, featuring a chiral center at the alpha-carbon and a dimethyl-substituted phenyl ring, makes it an interesting scaffold for medicinal chemistry. The primary amine group serves as a key handle for further chemical modifications and is a critical determinant of the molecule's acid-base properties and, consequently, its behavior in biological systems. Understanding its fundamental physicochemical properties is a prerequisite for its effective use in research and development.
Below is the definitive 2D chemical structure of the molecule.
Caption: 2D Structure of 1-(3,4-Dimethylphenyl)ethanamine
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1-(3,4-dimethylphenyl)ethanamine | PubChem[1] |
| CAS Number | 91251-29-5 | PubChem[1] |
| Molecular Formula | C₁₀H₁₅N | PubChem[1] |
| Molecular Weight | 149.23 g/mol | PubChem[1] |
| Canonical SMILES | CC1=C(C=C(C=C1)C(C)N)C | PubChem[1] |
| InChI Key | PMUVPGYHXWUERM-UHFFFAOYSA-N | PubChem[1] |
Physicochemical and Drug-Likeness Properties (Computed)
While experimental data for this specific molecule is sparse, computational models provide valuable initial estimates for properties crucial for drug development, such as lipophilicity and membrane permeability. These parameters are often assessed against frameworks like Lipinski's Rule of Five to predict a compound's potential as an orally active drug.
Table 2: Computed Physicochemical Properties
| Property | Value | Implication in Drug Development | Source |
|---|---|---|---|
| XLogP3 | 1.9 | Indicates good lipophilicity, suggesting potential for membrane permeability. | PubChem[1] |
| H-Bond Donors | 1 | The primary amine (-NH₂) can donate a hydrogen bond. | PubChem[1] |
| H-Bond Acceptors | 1 | The nitrogen atom can accept a hydrogen bond. | PubChem[1] |
| Rotatable Bonds | 2 | Low number suggests conformational rigidity, which can be favorable for binding affinity. | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 26 Ų | Value is well below the 140 Ų threshold, predicting good cell permeability. | PubChem[1] |
Based on these computed values, 1-(3,4-Dimethylphenyl)ethanamine adheres to Lipinski's Rule of Five, indicating favorable "drug-like" properties.
Acidity, Basicity, and Salt Formation (pKa)
The pKa of the conjugate acid of the primary amine is arguably the most critical physicochemical parameter. It dictates the ionization state of the molecule at a given pH, which profoundly influences its solubility, membrane transport, and interaction with biological targets.
No experimental pKa value for 1-(3,4-Dimethylphenyl)ethanamine is currently published. However, we can estimate its value based on structurally similar amines. The conjugate acid of ethylamine has a pKa of approximately 10.8[2][3]. The presence of the phenyl group in phenethylamines typically lowers the pKa slightly due to electron-withdrawing inductive effects. Therefore, a pKa in the range of 9.5 - 10.5 for the conjugate acid of 1-(3,4-Dimethylphenyl)ethanamine is a reasonable estimate. This indicates that at physiological pH (~7.4), the molecule will exist predominantly in its protonated, cationic form.
Caption: Acid-Base Equilibrium of a Primary Amine.
This equilibrium is the basis for aqueous solubility. By treating the free base (which may be an oil or a poorly soluble solid) with an acid (e.g., HCl, H₂SO₄), a highly water-soluble salt can be formed, which is often advantageous for formulation and handling.
Solubility Profile
-
Aqueous Solubility : The free base form is expected to have low water solubility due to the hydrophobic dimethylphenyl group. However, upon protonation at acidic pH, it will form a salt with significantly higher aqueous solubility.
-
Organic Solvent Solubility : The compound is expected to be freely soluble in a wide range of organic solvents, including methanol, ethanol, dichloromethane, and ethyl acetate.
The lack of quantitative solubility data necessitates experimental determination, a protocol for which is provided in Section 7.
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. Below are the predicted key features for 1-(3,4-Dimethylphenyl)ethanamine.
-
¹H NMR (Proton NMR):
-
Aromatic Protons (3H): Expected in the δ 6.9-7.2 ppm region, showing complex splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.
-
Methine Proton (1H, -CH(NH₂)-): A quartet (due to coupling with the adjacent methyl group) expected around δ 4.0-4.5 ppm.
-
Amine Protons (2H, -NH₂): A broad singlet that can appear over a wide range (δ 1.5-3.5 ppm) and is D₂O exchangeable.
-
Ring Methyl Protons (6H, Ar-CH₃): Two singlets expected around δ 2.2-2.3 ppm.
-
Alpha-Methyl Protons (3H, -CH(CH₃)-): A doublet expected around δ 1.3-1.5 ppm, coupled to the methine proton.
-
-
¹³C NMR (Carbon NMR):
-
Aromatic Carbons: Six distinct signals are expected between δ 125-140 ppm.
-
Methine Carbon (-CH(NH₂)-): Expected around δ 50-55 ppm.
-
Methyl Carbons: Three signals are expected; the two aromatic methyls around δ 19-21 ppm and the alpha-methyl around δ 22-25 ppm.
-
-
IR (Infrared) Spectroscopy:
-
N-H Stretch: A characteristic pair of medium-intensity peaks for the primary amine symmetric and asymmetric stretches around 3300-3400 cm⁻¹.[4]
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
N-H Bend: A broad peak around 1600 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks around 1450-1600 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 149 corresponding to the molecular weight.
-
Major Fragmentation: A prominent peak at m/z = 134, corresponding to the loss of a methyl group ([M-15]⁺) via benzylic cleavage, is highly probable.
-
Safety and Handling
According to the Globally Harmonized System (GHS) classification, 1-(3,4-Dimethylphenyl)ethanamine presents significant hazards.[1]
-
GHS Pictograms: Danger
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
-
Precautionary Measures: Standard laboratory precautions for corrosive and toxic materials should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.
Key Experimental Protocols
The following protocols describe standard, reliable methods for determining the critical .
Protocol for pKa Determination via Potentiometric Titration
This method relies on monitoring the change in pH of a solution of the amine as a titrant is added. The pKa is the pH at which the amine is 50% protonated.
Caption: Workflow for pKa Determination.
Step-by-Step Methodology:
-
Preparation: Accurately weigh approximately 10-15 mg of 1-(3,4-Dimethylphenyl)ethanamine free base and dissolve it in 50 mL of an ionic strength-adjusted solvent (e.g., 0.01 M KCl in deionized water) in a jacketed beaker maintained at 25°C.
-
System Validation: Calibrate a high-quality pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).
-
Titration: Place the calibrated pH electrode and a magnetic stirrer into the sample solution. Titrate the solution with a standardized solution of 0.1 M HCl, adding the titrant in precise, small increments using a burette or automated titrator.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the recorded pH values against the volume of HCl added. The equivalence point is the point of maximum slope on the titration curve (or the peak of the first derivative). The pKa is equal to the pH at the half-equivalence point.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic solubility.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of 1-(3,4-Dimethylphenyl)ethanamine to a series of vials containing buffers of different pH values (e.g., pH 5.0, 7.4, and 9.0). The excess solid ensures that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (typically 25°C) for at least 24-48 hours to ensure equilibrium is reached. The system is at equilibrium when consecutive measurements of the concentration show no significant change.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm filter (e.g., PVDF or PTFE) to remove all undissolved solids.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Validation: The presence of solid material at the end of the experiment must be confirmed to ensure a saturated solution was maintained.
Protocol for Purity Analysis via HPLC-UV
This method is suitable for determining the purity of a sample and can be adapted for quantification.
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Standard: Prepare a stock solution of the reference standard at 1 mg/mL in methanol. Create a series of calibration standards by diluting the stock solution.
-
Sample: Prepare the sample to be tested at a concentration of approximately 0.5 mg/mL in methanol.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standards and the sample. Determine the retention time of the main peak. Purity can be calculated based on the area percent of the main peak relative to the total area of all peaks detected.
Conclusion
1-(3,4-Dimethylphenyl)ethanamine is a compound with physicochemical properties that make it an attractive candidate for further exploration in drug discovery and chemical synthesis. Its computed properties align well with the criteria for oral bioavailability. Key experimental data, particularly for pKa, solubility, and thermal properties, are not widely available and should be determined empirically to enable robust process development and formulation. The protocols outlined in this guide provide a validated framework for obtaining this critical information, ensuring scientific rigor and reproducibility.
References
A numbered list of all cited sources is provided below for verification and further reading.
-
PubChem Compound Summary for CID 5086468, 1-(3,4-Dimethylphenyl)ethan-1-amine. National Center for Biotechnology Information. [Link]
-
Ethanone, 1-(3,4-dimethylphenyl)-. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
-
PubChem Compound Summary for CID 4027798, 1-(3-Methylphenyl)ethanamine. National Center for Biotechnology Information. [Link]
-
Chemical Properties of Ethanamine, N,N-dimethyl- (CAS 598-56-1). Cheméo. [Link]
-
Ethylamine. Wikipedia. [Link]
- US Patent 5840981A, Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
-
Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). FooDB. [Link]
-
Spectroscopy and Spectrometry in Organic Chemistry. University Course Material. [Link]
-
Analytical Methods Overview. Japan Environment Agency. [Link]
-
Aliphatic Amines - Method 2010. Assay Technology. [Link]
-
1-(3,4-Dimethylphenyl)ethanamine suppliers and producers. BuyersGuideChem. [Link]
-
DIMETHYLAMINE Method no.: 34. OSHA. [Link]
-
Amines – Determination of N,N-dimethylethylamine... The MAK Collection for Occupational Health and Safety. [Link]
-
A method for the determination of dimethylamine in air... PubMed. [Link]
-
What is the pKa value of ethylamine and aniline? Quora. [Link]
